5-(chloromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
Overview
Description
5-(chloromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a heterocyclic compound that belongs to the class of triazolopyrimidines
Mechanism of Action
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[1,5-a]pyrimidine derivatives, have been found to interact with various targets, including janus kinases and gpr40 receptors .
Mode of Action
Similar compounds have been shown to inhibit specific enzymes or receptors, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been shown to impact various pathways, including those involved in inflammation and neuroprotection .
Result of Action
Similar compounds have shown promising neuroprotective and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(chloromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridines with nitriles, followed by cyclization using oxidizing agents such as NaOCl, Pb(OAc)4, or MnO2 . Another approach includes the use of Schiff base zinc (II) complexes supported on magnetite nanoparticles as catalysts, which can facilitate the synthesis under mild conditions .
Industrial Production Methods
Industrial production methods for this compound often involve scalable synthetic routes that ensure high yield and purity. The use of heterogeneous catalysts, such as those supported on magnetite surfaces, allows for easy recovery and reuse of the catalyst, making the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
5-(chloromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like NaOCl or MnO2.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (NaOCl, Pb(OAc)4, MnO2), reducing agents, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl group can lead to the formation of various substituted triazolopyrimidines .
Scientific Research Applications
5-(chloromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and potential in cancer treatment.
[1,2,4]triazolo[4,3-a]pyrazine: Exhibits kinase inhibition properties and is studied for its anticancer potential.
[1,2,4]triazolo[1,5-a]pyridine: Used in drug design and development of light-emitting materials.
Uniqueness
5-(chloromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is unique due to its chloromethyl group, which allows for further functionalization through substitution reactions. This makes it a valuable scaffold for the development of diverse pharmacologically active compounds .
Properties
IUPAC Name |
5-(chloromethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4O/c7-2-4-1-5(12)11-6(10-4)8-3-9-11/h1,3H,2H2,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REKKULOPBIULTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C2N=CNN2C1=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701197352 | |
Record name | 5-(Chloromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701197352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56433-33-1 | |
Record name | 5-(Chloromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56433-33-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(Chloromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701197352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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